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Compound of Interest

Compound Name: BMS-960

Cat. No.: B606276

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BMS-986165, now known as
Deucravacitinib, a first-in-class, oral, selective, allosteric Tyrosine Kinase 2 (TYKZ2) inhibitor.
Deucravacitinib represents a significant advancement in the targeted therapy of immune-
mediated diseases, offering a distinct mechanism of action that differentiates it from pan-Janus
kinase (JAK) inhibitors.[1][2][3] This document details its mechanism of action, summarizes key
gquantitative data, provides illustrative experimental protocols, and visualizes critical pathways
and workflows.

Core Mechanism of Action: Allosteric Inhibition of
TYK2

TYK2 is an intracellular enzyme belonging to the Janus kinase (JAK) family, which also
includes JAK1, JAK2, and JAK3.[4][5] These kinases are crucial for transducing signals from
cytokine receptors on the cell surface to the nucleus, a process known as the JAK-STAT
signaling pathway.[6][7] TYK2 is specifically involved in mediating the signaling of key pro-
inflammatory cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type |
Interferons (IFNs).[2][4][5][8] These cytokines are central to the pathogenesis of numerous
autoimmune and inflammatory diseases.[6][9][10]

Unlike traditional JAK inhibitors that bind to the conserved active (ATP-binding) site in the
kinase domain (JH1), Deucravacitinib employs a unique allosteric mechanism.[11][12][13] It
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selectively binds to the regulatory pseudokinase domain (JH2) of TYK2.[11][14][15] This
binding event locks the TYK2 protein in an inactive conformation, preventing its activation and
subsequent downstream signaling.[11][13][14] This novel mechanism is the basis for its
unprecedented selectivity for TYK2 over JAK1, JAK2, and JAK3, which may contribute to a

more favorable safety profile by avoiding the inhibition of pathways mediated by other JAK
family members.[6]
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Caption: Simplified TYK2 Signaling Pathway. (Within 100 characters)
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Caption: Allosteric Inhibition of TYK2 by Deucravacitinib. (Within 100 characters)

Quantitative Data: Potency and Selectivity

Deucravacitinib is a highly potent inhibitor of TYK2, binding to the pseudokinase domain with
high affinity.[16][17] Its unique mechanism confers an exceptional level of selectivity against
other JAK family kinases.[16]

Table 1: Potency and Selectivity of Deucravacitinib (BMS-986165)
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Target/Assay Metric Value Reference
TYK2

Pseudokinase Ki 0.02 nM [16][17]
Domain

TYK2 (Cellular Assay) IC50 1.0 nM [14]

IL-23, IL-12, Type |

) ) IC50 Range 2-14nM [17]
IFN Signaling

| Selectivity (TYK2 vs JAK1/2/3) | Fold-Selectivity | 100 to 2000-fold |[11] |

Key Preclinical and Clinical Findings

Deucravacitinib has demonstrated efficacy in multiple preclinical models of autoimmune
disease and has undergone extensive clinical evaluation, leading to its approval for moderate-
to-severe plaque psoriasis.[1][9][16]

Preclinical Efficacy

In murine models, Deucravacitinib showed dose-dependent activity and efficacy in autoimmune
conditions including psoriasis, lupus, and colitis.[16][18] These studies confirmed that potent
and selective suppression of the I1L-23/Th17, IL-12/Th1, and Type | IFN pathways results in
robust efficacy.[18]

Clinical Efficacy in Psoriasis

The pivotal Phase 3 trials, POETYK PSO-1 and POETYK PSO-2, demonstrated the superiority
of Deucravacitinib over both placebo and the PDE4 inhibitor apremilast in treating moderate-to-
severe plaque psoriasis.[3][19][20] Efficacy was shown to be sustained through up to three
years of continuous treatment.[21][22]

Table 2: Summary of Key Phase 3 Efficacy Data in Psoriasis (POETYK PSO-1)
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Endpoint (at Deucravacitini Apremilast (30
Placebo Reference
Week 16) b (6 mg QD) mg BID)
PASI 75
58.4% 12.7% 35.1% [21]
Response

| SPGA 0/1 (clear/almost clear) | 53.6% | 7.2% | 32.1% |[22] |

PASI 75: >75% improvement in Psoriasis Area and Severity Index. sSPGA: static Physician's
Global Assessment.

Efficacy in Other Inmune-Mediated Diseases

Deucravacitinib has also shown promising results in other immune-mediated diseases:

» Psoriatic Arthritis (PsA): A Phase 2 trial demonstrated significant improvements in ACR-20
response rates compared to placebo.[12][13]

o Systemic Lupus Erythematosus (SLE): The Phase 2 PAISLEY trial met its primary endpoint,
showing a significantly greater proportion of patients achieving an SRI-4 response compared
to placebo.[23]

 Inflammatory Bowel Disease (IBD): Deucravacitinib has shown efficacy in preclinical models
of IBD and has been studied in clinical trials for ulcerative colitis.[18][24]

Experimental Protocols for In Vitro and In Vivo
Research

The following sections outline generalized protocols for assessing TYK2 inhibitors, based on
methodologies reported in the literature.

In Vitro Cellular Assay: STAT Phosphorylation

This protocol describes a method to measure the potency of a TYK2 inhibitor by quantifying the
phosphorylation of a downstream STAT protein in response to cytokine stimulation in human
cells.
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Objective: To determine the IC50 value of a compound against cytokine-induced STAT

phosphorylation.

Methodology:

Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell
line (e.g., TF-1 cells) under standard conditions.[16]

Compound Preparation: Prepare a serial dilution of Deucravacitinib or the test compound in
an appropriate solvent like DMSO.

Treatment: Pre-incubate the cells with the compound dilutions or vehicle control for 1-2
hours.

Cytokine Stimulation: Add a specific cytokine to stimulate a TYK2-dependent pathway (e.g.,
IFN-a for TYK2/JAKZ, IL-12 for TYK2/JAK2).[16]

Cell Lysis: After a short stimulation period (e.g., 15-30 minutes), stop the reaction and lyse
the cells to extract proteins.

Quantification: Measure the levels of phosphorylated STAT (pSTAT) and total STAT using a
suitable method such as ELISA, Western Blot, or flow cytometry with phospho-specific
antibodies.

Data Analysis: Normalize pSTAT levels to total STAT. Plot the percentage of inhibition against
the compound concentration and fit the data to a four-parameter logistic equation to
determine the IC50 value.
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Caption: Workflow for In Vitro STAT Phosphorylation Assay. (Within 100 characters)

In Vivo Murine Model of Psoriasis

This protocol outlines a general workflow for evaluating the efficacy of an oral TYK2 inhibitor in
an Imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice.
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Objective: To assess the in vivo efficacy of Deucravacitinib in reducing psoriasis-like skin

inflammation.

Methodology:

Acclimatization: Acclimatize mice (e.g., C57BL/6 or BALB/c) for at least one week.

Disease Induction: Apply a daily topical dose of Imiquimod cream to the shaved backs and/or
ears of the mice for 5-7 consecutive days to induce psoriasis-like skin inflammation.

Treatment Groups: Randomize mice into treatment groups: Vehicle control, Deucravacitinib
(e.qg., 7.5, 15, 30 mg/kg), and a positive control if desired.[16]

Drug Administration: Administer the compound orally (e.g., via oral gavage) once or twice
daily, starting from the day of disease induction.

Clinical Scoring: Monitor the mice daily for body weight and clinical signs of inflammation.
Score the severity of erythema, scaling, and skin thickness on a scale of 0 to 4.

Tissue Collection: At the end of the study, euthanize the mice and collect skin and spleen
samples.

Endpoint Analysis:

o Histology: Analyze skin sections (H&E staining) for epidermal thickness (acanthosis) and
inflammatory cell infiltration.

o Gene Expression: Measure the mRNA levels of pro-inflammatory cytokines (e.g., IL-17, IL-
23) in the skin using gRT-PCR.

o Flow Cytometry: Analyze immune cell populations in the skin and spleen.
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Caption: Workflow for a Murine Model of Psoriasis. (Within 100 characters)
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Conclusion

BMS-986165 (Deucravacitinib) is a pioneering therapeutic agent that has validated the
pseudokinase domain of TYK2 as a druggable target. Its unique allosteric mechanism provides
remarkable selectivity, translating into a potent and specific inhibitor of key cytokine pathways
implicated in a wide spectrum of immune-mediated diseases. The robust preclinical and clinical
data, particularly in psoriasis, underscore its significance as both a powerful tool for
immunology research and a valuable therapeutic option for patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Patients With Moderately to Severely Active Ulcerative Colitis: 12-Week Results From the
Phase 2 LATTICE-UC Study - PMC [pmc.ncbi.nlm.nih.gov]

e To cite this document: BenchChem. [An In-depth Technical Guide to BMS-986165
(Deucravacitinib) for Immunology Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606276#bms-960-for-immunology-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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